molecular formula C18H23N3O4S B5712989 (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5712989
M. Wt: 377.5 g/mol
InChI Key: WYIJMOKHIMSTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule that features a unique combination of functional groups. It contains an isoxazole ring, a sulfonyl group, and a piperazine moiety, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the reaction of hydroxylamine hydrochloride with a β-diketone under basic conditions to form the isoxazole ring . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile . The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity . The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperazine moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-5-6-16(11-13(12)2)26(23,24)21-9-7-20(8-10-21)18(22)17-14(3)19-25-15(17)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJMOKHIMSTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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